molecular formula C29H38N2O8S B1214977 Sulfanizolone CAS No. 79028-51-6

Sulfanizolone

Cat. No.: B1214977
CAS No.: 79028-51-6
M. Wt: 574.7 g/mol
InChI Key: OMDDHTUXQGALKO-WDCKKOMHSA-N
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Description

Sulfasalazine (C₁₈H₁₄N₄O₅S, molecular weight 398.39 g/mol) is a sulfonamide-derived medication primarily used to treat inflammatory bowel diseases (e.g., ulcerative colitis) and rheumatoid arthritis . It functions as a prodrug, metabolizing into 5-aminosalicylic acid (5-ASA) and sulfapyridine in the colon, combining anti-inflammatory and antibacterial properties. Analytical methods for Sulfasalazine emphasize stringent purity controls, including limits for inorganic (e.g., sulfate <2%) and organic impurities, validated via UV spectroscopy and chromatographic techniques .

Properties

CAS No.

79028-51-6

Molecular Formula

C29H38N2O8S

Molecular Weight

574.7 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonylacetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5.C8H10N2O3S/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;2-5H,9H2,1H3,(H,10,11)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChI Key

OMDDHTUXQGALKO-WDCKKOMHSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Synonyms

sulfanizolone
Vasocidin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Sulfonamides

Structural and Functional Overview

Sulfasalazine is compared here with two sulfonamide analogs: Sulfamethoxazole and Sulfathiazole . These compounds share a core sulfonamide group (-SO₂NH₂) but differ in substituents and therapeutic applications.

Table 1: Key Properties of Sulfasalazine and Comparable Compounds
Compound Molecular Formula Molecular Weight (g/mol) Primary Therapeutic Use Key Structural Feature(s)
Sulfasalazine C₁₈H₁₄N₄O₅S 398.39 Inflammatory bowel disease, arthritis Azobenzene-linked sulfonamide and salicylate
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.28 Antibacterial (UTIs, respiratory) 5-Methylisoxazole substituent
Sulfathiazole C₉H₉N₃O₂S₂ 255.32 Antibacterial (historical use) Thiazole ring substituent

Detailed Comparisons

Sulfasalazine vs. Sulfamethoxazole
  • Structural Differences : Sulfasalazine incorporates an azobenzene bridge linking sulfapyridine and 5-ASA, whereas Sulfamethoxazole features a 5-methylisoxazole group directly attached to the sulfonamide .
  • Functional Differences :
    • Sulfasalazine targets localized inflammation in the gut via 5-ASA release, while Sulfamethoxazole inhibits bacterial dihydropteroate synthase, often combined with trimethoprim for synergistic antimicrobial effects .
    • Purity Standards: Sulfamethoxazole-related impurities (e.g., 5-Methylisoxazol-3-amine, C₄H₆N₂O) are tightly regulated in pharmacopeial guidelines, reflecting its role as an antibiotic .
Sulfasalazine vs. Sulfathiazole
  • Structural Differences : Sulfathiazole substitutes the benzene ring with a thiazole group, reducing molecular complexity compared to Sulfasalazine’s dual aromatic systems .
  • Functional Differences :
    • Sulfathiazole, an early sulfonamide antibiotic, has largely been replaced due to resistance and toxicity. In contrast, Sulfasalazine remains clinically relevant for its localized anti-inflammatory action .
    • Analytical Methods: Sulfathiazole’s analysis focuses on residual solvents and sulfonic acid derivatives, while Sulfasalazine requires monitoring of azo-bond cleavage products .

Research Findings and Pharmacopeial Standards

  • Sulfasalazine: USP standards mandate <0.1% sulfanilic acid (C₆H₇NO₃S) as an impurity, ensuring metabolic stability and safety . UV spectroscopic methods (λ = 359 nm) are employed for quantification .
  • Sulfamethoxazole: USP enforces limits for related compounds (e.g., 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, C₁₀H₁₁N₃O₃S) to ensure batch consistency .
  • Sulfathiazole: Historical USP monographs emphasize control of sulfonic acid derivatives (e.g., C₆H₅NO₃S), though its use has declined .

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